Isolariciresinol
CAS No.: 548-29-8
VCID: VC0191591
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Isolariciresinol is a lignan found in various plants, including Phyllanthus niruri , Salacia chinensis, and Kadsura coccinea . It exhibits antioxidant and anti-inflammatory properties during in vitro gastro-intestinal digestion of the Radix Isatidis extract . Isolariciresinol is a 9,9'-dihydroxyaryltetralin lignan, characterized by a structure based on a 1-phenyltetralin skeleton with hydroxyl groups at the 9 and 9' positions . It is weakly acidic and practically insoluble in water . Isolariciresinol has been identified as a potential biomarker for grape wine consumption . This compound, also known as (+)-Isolariciresinol , has a molecular formula of C20H24O6 and a molecular weight of 360.40 g/mol . Isolariciresinol can be used as a reference compound in the purification, identification, and analysis of lignan phytoestrogens . ChemFaces offers it in various quantities and concentrations in DMSO . Proper storage is crucial to maintain its stability, recommending storage at 2-8°C for up to 24 months or as aliquots in tightly sealed vials at -20°C for up to two weeks . A similar compound is Lariciresinol, which also belongs to the lignan family and is found in plants like flaxseed. Like Isolariciresinol, Lariciresinol has garnered attention for its potential health benefits, primarily related to its antioxidant activity. These lignans share structural similarities and are part of a broader class of compounds studied for their biological activities . |
---|---|
CAS No. | 548-29-8 |
Product Name | Isolariciresinol |
Molecular Formula | C20H24O6 |
Molecular Weight | 360.4 g/mol |
IUPAC Name | (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
Standard InChI | InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1 |
Standard InChIKey | OGFXBIXJCWAUCH-KPHUOKFYSA-N |
Canonical SMILES | COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O |
Synonyms | 1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-naphthalenedimethanol isolariciresinol |
PubChem Compound | 160521 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume